molecular formula C9H15ClN2 B13637398 5-(3-Chloropropyl)-3-ethyl-1-methyl-1h-pyrazole

5-(3-Chloropropyl)-3-ethyl-1-methyl-1h-pyrazole

Cat. No.: B13637398
M. Wt: 186.68 g/mol
InChI Key: BOUNPTVDDPAWQD-UHFFFAOYSA-N
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Description

5-(3-Chloropropyl)-3-ethyl-1-methyl-1h-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a 3-chloropropyl group, an ethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloropropyl)-3-ethyl-1-methyl-1h-pyrazole typically involves the reaction of 3-ethyl-1-methyl-1h-pyrazole with 3-chloropropyl halides under basic conditions. A common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloropropyl)-3-ethyl-1-methyl-1h-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloropropyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the pyrazole ring or the substituents attached to it.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrazoles with various functional groups.

    Oxidation: Introduction of hydroxyl or carbonyl groups on the pyrazole ring or side chains.

    Reduction: Formation of reduced pyrazole derivatives with modified substituents.

Scientific Research Applications

5-(3-Chloropropyl)-3-ethyl-1-methyl-1h-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-(3-Chloropropyl)-3-ethyl-1-methyl-1h-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Chloropropionyl Chloride: A bifunctional reagent used in acylation and nucleophilic substitution reactions.

    Tris(2-chloro-1-methylethyl) Phosphate: An organophosphate ester used as a flame retardant.

Uniqueness

5-(3-Chloropropyl)-3-ethyl-1-methyl-1h-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a chloropropyl group with ethyl and methyl substituents makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C9H15ClN2

Molecular Weight

186.68 g/mol

IUPAC Name

5-(3-chloropropyl)-3-ethyl-1-methylpyrazole

InChI

InChI=1S/C9H15ClN2/c1-3-8-7-9(5-4-6-10)12(2)11-8/h7H,3-6H2,1-2H3

InChI Key

BOUNPTVDDPAWQD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1)CCCCl)C

Origin of Product

United States

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